molecular formula C7H15N B1455598 2-Cyclopropyl-2-methylpropan-1-amine CAS No. 1315060-27-5

2-Cyclopropyl-2-methylpropan-1-amine

Cat. No.: B1455598
CAS No.: 1315060-27-5
M. Wt: 113.2 g/mol
InChI Key: JWWPCAIWYXUIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methylpropan-1-amine (CAS 1315060-27-5) is a chemical compound with the molecular formula C7H15N and a molecular weight of 113.20 g/mol. As a cyclopropylamine derivative, it serves as a valuable building block and intermediate in synthetic organic chemistry, particularly for pharmaceutical research and the development of fine chemicals . The cyclopropyl group is a prominent structural motif in medicinal chemistry due to its ability to influence a molecule's metabolic stability, potency, and conformational properties. Compounds within the cyclopropylamine class have demonstrated significant research value as inhibitors of various amine oxidase enzymes, including monoamine oxidases (MAOs) and copper-containing semicarbazide-sensitive amine oxidases (SSAOs) . The specific stereochemistry and substitution patterns on the cyclopropane ring, such as the 2-methyl-2-propyl configuration of this amine, can profoundly impact both the inhibitory potency and selectivity towards these enzymatic targets . Researchers are directed to handle this product with care, adhering to all relevant laboratory safety protocols. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2,5-8)6-3-4-6/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPCAIWYXUIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-2-methylpropan-1-amine (also known as cyclopropylamine) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, receptor interactions, metabolic pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H15NC_7H_{15}N with a molecular weight of 115.20 g/mol. It features a cyclopropyl group, a methyl group, and an amine group, classifying it as an aliphatic amine. The compound typically appears as a white crystalline powder at room temperature.

Synthesis Methods

Several synthetic routes have been developed for this compound, each yielding different purity levels and requiring specific conditions for optimal results. Common methods include:

  • Alkylation Reactions : Utilizing cyclopropyl halides and amines.
  • Reduction Reactions : Reducing corresponding ketones or imines.
  • Cyclopropanation : Employing diazomethane or other reagents to introduce the cyclopropyl moiety.

Receptor Interactions

Research indicates that this compound exhibits binding affinity to various receptors within the central nervous system (CNS). Understanding these interactions is crucial for elucidating its potential therapeutic effects or side effects. Notably, studies have shown that modifications in the cyclopropyl or amine groups can significantly influence receptor interactions and biological outcomes.

A comparative study of similar compounds highlights their unique features:

Compound NameMolecular FormulaKey Features
1-Cyclopropyl-2-methylpropan-1-amineC7H16NC_7H_{16}NSimilar structure with different substitution pattern
2-Methylcyclopropan-1-amineC4H10NC_4H_{10}NSmaller size, simpler structure; different biological activity
2-Cyclopropyl-1-methyl-ethylamineC6H14NC_6H_{14}NVariation in alkyl substitution; distinct pharmacological properties

Inhibition Studies

In vitro studies have demonstrated that cyclopropylamine derivatives can act as inhibitors for various enzymes, including β-secretase (BACE1), which is relevant for Alzheimer's disease treatment. For instance, compounds incorporating cyclopropyl groups showed varying degrees of potency against BACE1, with some demonstrating significant inhibitory effects while others exhibited metabolic liabilities due to oxidative degradation pathways .

Metabolic Pathways

The metabolism of cyclopropyl groups has been extensively studied, revealing that they can undergo NADPH-dependent oxidation leading to hydroxylated metabolites and reactive intermediates. This metabolic pathway can present challenges in drug development due to potential toxicity associated with reactive metabolites .

In particular, studies have shown that substituting the cyclopropyl ring with other groups can enhance metabolic stability and reduce oxidative metabolism while maintaining or enhancing biological activity .

Case Studies

Several case studies illustrate the biological relevance of this compound:

  • Alzheimer's Disease Research :
    • A study focused on the development of BACE1 inhibitors utilized cyclopropyl-containing analogues, demonstrating improved potency and selectivity compared to non-cyclopropyl counterparts .
  • Cancer Therapeutics :
    • Investigations into cyclopropane-containing compounds revealed their potential in targeting the Hypoxia Inducible Factor (HIF) pathway, which is crucial for tumor adaptation under hypoxic conditions .

Scientific Research Applications

1.1. Role as a Building Block

2-Cyclopropyl-2-methylpropan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its use in the preparation of substituted pyrazinones, which are essential in developing ROR gamma modulators. These modulators have therapeutic implications in treating inflammatory diseases such as psoriasis and other autoimmune disorders .

1.2. BACE1 Inhibitors

Research indicates that cyclopropylamine derivatives, including this compound, are being explored as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. The unique structural properties of cyclopropyl groups enhance the potency of these compounds while maintaining favorable pharmacokinetic profiles .

2.1. Scalable Synthetic Routes

Recent advancements have led to the development of scalable synthetic methods for producing non-racemic 1-cyclopropyl alkyl-1-amines, including this compound. These methods utilize inexpensive starting materials and involve processes such as condensation reactions followed by reduction techniques to yield high purity compounds suitable for industrial applications .

2.2. Asymmetric Catalysis

Asymmetric catalysis using transition metals has been employed to synthesize cyclopropylamines with high enantiomeric purity. This approach allows for the generation of specific stereoisomers that exhibit enhanced biological activity compared to their racemic counterparts .

3.1. Anticancer Activity

The incorporation of cyclopropyl groups into drug candidates has shown promise in enhancing anticancer activity through modulation of biological pathways involved in tumor growth and metastasis. Compounds derived from this compound are under investigation for their efficacy against various cancer types due to their ability to interact with key molecular targets .

3.2. Neuroprotective Effects

Studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases beyond Alzheimer's disease . The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
U.S. Patent No. 9,242,989Synthesis and ApplicationsDemonstrated the utility of cyclopropyl alkyl amines in developing ROR gamma modulators for inflammatory diseases .
PMC5461923BACE1 InhibitorsHighlighted the structural advantages of cyclopropyl groups in enhancing the potency of inhibitors against Alzheimer's disease .
Royal Society of Chemistry ReviewMedicinal ChemistryProvided a comprehensive overview of small aliphatic rings in drug design, emphasizing the benefits of cyclopropanes .

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

1-Cyclopropyl-2-methylpropan-2-amine (CAS RN: 1439991-47-5) is a positional isomer of the target compound, differing in the amine group’s position (propan-2-amine vs. propan-1-amine). Both share the molecular formula C₇H₁₅N (MW ≈ 113.2), but the altered branching likely affects properties such as boiling point, solubility, and reactivity. For example, the propan-2-amine isomer may exhibit lower polarity due to reduced hydrogen-bonding capacity compared to the primary amine in the target compound .

Substituent Variations: Functional Group Impact

Compound Name CAS RN Molecular Formula Key Substituents Molecular Weight Notes
2-Cyclopropyl-2-methylpropan-1-amine N/A C₇H₁₅N Cyclopropyl, methyl ~113.2 Target compound
1-Cyclopropyl-2-propyn-1-amine 1462237-17-7 C₆H₉N Cyclopropyl, propynyl 95.14 Alkyne group enhances reactivity in click chemistry
1-Cyclopropyl-1-methoxypropan-2-amine CID 116721831 C₇H₁₅NO Cyclopropyl, methoxy 129.20 Methoxy group increases polarity and potential metabolic stability
  • Propynyl vs. Methyl : The propynyl group in 1-cyclopropyl-2-propyn-1-amine introduces sp-hybridized carbon atoms, enabling participation in catalytic reactions (e.g., Huisgen cycloaddition). This contrasts with the methyl group in the target compound, which primarily contributes to steric bulk .
  • Methoxy vs.

Halogenated Derivatives: Chloroethyl Substitution

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (CAS RN: 68937-41-7, C₈H₁₈ClN, MW: 163.69) incorporates a chloroethyl group, increasing molecular weight by ~50 Da compared to the target compound. The chlorine atom may elevate toxicity risks and alter metabolic pathways, as seen in organophosphorus derivatives .

Aromatic Substitution: Phenyl and Methylphenyl Groups

This structural variation significantly increases molecular weight and may reduce solubility in aqueous media compared to the aliphatic target compound .

Physicochemical and Reactivity Trends

  • Molecular Weight and Polarity :
    • Halogenation (e.g., chloroethyl substitution) and aromatic substitution increase molecular weight and reduce volatility.
    • Methoxy and primary amine groups enhance polarity, improving solubility in polar solvents .
  • Reactivity :
    • Alkynes (e.g., propynyl group) enable participation in click chemistry, whereas cyclopropyl groups may stabilize intermediates in ring-opening reactions .
    • Chlorinated amines are prone to nucleophilic substitution reactions, unlike the target compound’s methyl-substituted backbone .

Preparation Methods

Alkylation and Reduction Routes

One common approach to synthesize 2-cyclopropyl-2-methylpropan-1-amine involves alkylation reactions using cyclopropyl halides and amines, followed by reduction of intermediates such as ketones or imines. This method generally proceeds via:

  • Alkylation: Reaction of cyclopropyl halides with suitable amines or amine precursors to form intermediate compounds containing the cyclopropyl group.
  • Reduction: Conversion of ketones or imines to the corresponding amines using reducing agents.

This approach benefits from straightforward reaction conditions and accessibility of starting materials but may require careful control to avoid side reactions and to achieve high purity.

Cyclopropanation methods involve the introduction of the cyclopropyl ring onto a precursor molecule using reagents such as diazomethane or other carbene sources. This is often followed by functional group modifications to introduce the amine group.

A practical example includes:

  • Starting from α-nitroesters or α-nitro-α-diazoesters.
  • Cyclopropanation catalyzed by Rh(II) complexes with olefins to form nitrocyclopropane carboxylates.
  • Reduction of the nitro group using zinc/HCl in isopropanol to yield cyclopropane α-amino esters.
  • Further transformations to obtain the target amine.

This method is notable for its versatility and ability to produce a diverse range of cyclopropane α-amino acids and amines with moderate to high yields (54–99%).

Reductive Amination of Cyclopropane Aldehydes

Reductive amination is a widely used technique for preparing amines, including this compound. The process involves:

  • Formation of an imine intermediate by condensation of a cyclopropane aldehyde with an amine.
  • Subsequent reduction of the imine to the amine using suitable reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation).

This method is often applied after protection and deprotection steps to control selectivity and avoid side reactions. For example, Boc protection of amine groups during synthesis can facilitate selective reactions and purification.

Scalable Synthesis via Condensation, Reduction, and Debenzylation

A patented scalable method for non-racemic 1-cyclopropyl alkyl-1-amines, which includes this compound analogs, involves:

  • Step i: Condensation of a ketone or aldehyde compound with an amine to form an imine intermediate, often catalyzed by Lewis acids.
  • Step ii: Reduction of the imine to the corresponding secondary amine.
  • Step iii: Debenzylation or other deprotection to yield the primary amine.

Preferred solvents for these steps include iso-propanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF), which provide good solubility and reaction efficiency.

This method is designed for scalability and optical purity control, suitable for industrial applications.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yields/Notes References
Alkylation + Reduction Alkylation of cyclopropyl halides with amines; reduction of ketones/imines Simple, accessible reagents Moderate to high, purity depends on conditions
Cyclopropanation + Reduction Rh(II)-catalyzed cyclopropanation of α-nitroesters; reduction of nitro group Versatile, high yields (54–99%) Allows diverse cyclopropane amines
Reductive Amination Imine formation from cyclopropane aldehyde + amine; reduction; protection/deprotection High selectivity, adaptable Requires protection steps for selectivity
Condensation + Reduction + Debenzylation Imine formation catalyzed by Lewis acid; reduction; deprotection Scalable, optically active products Industrially applicable, solvent flexibility

Detailed Research Findings

  • The cyclopropanation-reduction method provides a robust route to cyclopropyl amines with good stereochemical control and is supported by detailed NMR characterization confirming product identity and purity.
  • Reductive amination strategies have been optimized to include protective groups such as Boc and Troc, which facilitate multi-step syntheses with improved yields and fewer side products.
  • The scalable synthesis patent emphasizes the importance of solvent choice and Lewis acid catalysis to enhance imine formation efficiency and subsequent reduction, enabling production of optically pure amines on a commercial scale.
  • Alkylation methods, while straightforward, require careful tuning of reaction conditions to prevent over-alkylation or side reactions, especially when working with sensitive cyclopropyl halides.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-2-methylpropan-1-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by HCl salt formation . Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Reagent stoichiometry : Excess methyl iodide (1.2–1.5 equivalents) ensures complete substitution.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. For scale-up, continuous flow reactors reduce reaction time and improve safety .

Q. What strategies resolve contradictions in reported reactivity of this compound in substitution reactions?

Discrepancies in substitution reactivity (e.g., with alkyl halides vs. aryl halides) arise from steric hindrance of the cyclopropyl group. Mitigation strategies:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for aryl halide reactions .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) to optimize time and temperature.

Q. How can AI-driven retrosynthetic tools improve the design of novel derivatives of this compound?

AI models (e.g., Pistachio, Reaxys) predict feasible pathways by analyzing >10,000 cyclopropane-containing reactions. For example:

  • Target derivative : 2-Cyclopropyl-2-methyl-N-(aryl)propan-1-amine.
  • AI-suggested route : Buchwald-Hartwig coupling of the parent amine with aryl bromides, using Pd(OAc)2/XPhos catalyst . Success metrics : >70% yield, purity >90% (HPLC).

Q. What methodologies enable chiral resolution of this compound enantiomers for biological studies?

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (95:5) mobile phase (flow rate: 1 mL/min).
  • Kinetic resolution : Enzymatic acylase (e.g., from Aspergillus oryzae) selectively acetylates the (R)-enantiomer .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing λmax at 220–240 nm .

Q. How does the cyclopropyl group influence the compound’s stability under oxidative conditions, and how can degradation products be characterized?

The cyclopropyl ring undergoes ring-opening oxidation with KMnO4/H2SO4, forming:

  • Primary product : 3-Methylbut-2-enal (identified via GC-MS, m/z 84).
  • Secondary product : Acetic acid (FTIR: 1700 cm⁻¹ C=O stretch) . Stability protocol : Store under argon at –20°C; avoid exposure to strong oxidizers (e.g., HNO3) .

Q. What functional selectivity has been observed in receptor-binding studies of this compound derivatives?

N-Substituted derivatives (e.g., 5-HT2C agonists) show β-arrestin bias over G-protein coupling. Key findings:

  • Compound 29 (from ): EC50 = 12 nM for 5-HT2C, >1000-fold selectivity over 5-HT2A .
  • Mechanistic insight : Methyl and cyclopropyl groups enhance steric complementarity with the receptor’s hydrophobic pocket .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the neuropharmacological effects of this compound?

  • In vitro : Use SH-SY5Y cells with cAMP-Glo assay (0.1–100 μM range, 24-hour exposure).
  • In vivo : Administer 1–30 mg/kg (i.p.) to C57BL/6 mice; measure locomotor activity (Open Field Test) and neurotransmitter levels (HPLC-ECD) . Statistical analysis : Two-way ANOVA with Tukey’s post-hoc test (p < 0.05).

Q. What safety precautions are critical when handling this compound in aqueous reactions?

  • Hygroscopicity : Store in desiccators with silica gel to prevent hydrolysis .
  • Incompatibilities : Avoid strong bases (risk of exothermic decomposition) and open flames (flash point: 45°C) .
  • First aid : For skin contact, rinse with 1% acetic acid to neutralize residual amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-methylpropan-1-amine
Reactant of Route 2
2-Cyclopropyl-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.